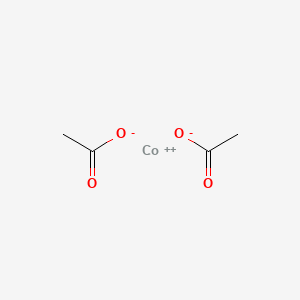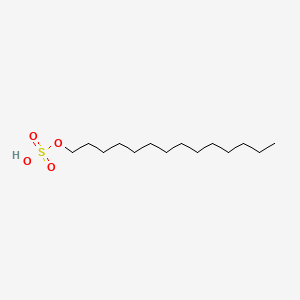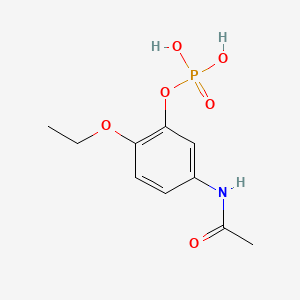
2-(4-Chlorophenyl)benzothiazole
Overview
Description
2-(4-Chlorophenyl)benzothiazole is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its significant biological activities and is used in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group attached to the benzothiazole ring enhances its chemical properties and biological activities.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to interact with various biological targets, including enzymes and receptors, depending on their structural modifications .
Mode of Action
Some benzothiazole derivatives have been reported to exhibit antimicrobial activity through membrane perturbation and intracellular interactions
Biochemical Pathways
Benzothiazole derivatives have been associated with the regulation of the mitochondrial apoptotic pathway, which is key in cell death and survival . The compound’s effect on these pathways could be influenced by its structural features and the nature of its targets.
Result of Action
Benzothiazole derivatives have been associated with various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects . The specific effects of 2-(4-Chlorophenyl)benzothiazole could depend on its targets and mode of action.
Biochemical Analysis
Biochemical Properties
2-(4-Chlorophenyl)benzothiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce cytochrome P450IA1 in both human and mouse cell lines This interaction suggests that this compound can influence the metabolism of other compounds by modulating the activity of this enzyme
Cellular Effects
This compound affects various types of cells and cellular processes. It has been reported to induce cytochrome P450IA1, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . This induction can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. Furthermore, this compound has shown potential antitumor activity, making it a candidate for cancer research .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to cytochrome P450IA1, leading to its induction . This binding interaction may result in the activation or inhibition of other enzymes, depending on the cellular context. Additionally, this compound may influence gene expression by modulating transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can induce cytochrome P450IA1 over a specific period, suggesting that its effects may be sustained or diminish over time . Long-term effects on cellular function, such as changes in gene expression or metabolic activity, have also been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may induce cytochrome P450IA1 without causing significant toxicity . At higher doses, it can lead to adverse effects, including cytotoxicity and potential damage to tissues . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450IA1, which plays a key role in its metabolism . This interaction can lead to the formation of metabolites that may have different biological activities. The compound’s metabolism can also affect metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in certain tissues can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)benzothiazole typically involves the condensation of 2-aminothiophenol with 4-chlorobenzaldehyde. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions in solvents such as ethanol or acetic acid. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using catalysts such as layered zirconium phosphate. This catalyst not only enhances the reaction rate but also improves the yield of the desired product. The reaction conditions, including temperature and solvent choice, are carefully controlled to ensure high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)benzothiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, where electrophiles attack the electron-rich aromatic ring.
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles and phenyl derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Chlorophenyl)benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 2-Phenylbenzothiazole
- 2-(4-Methylphenyl)benzothiazole
- 2-(4-Nitrophenyl)benzothiazole
Comparison: Compared to these similar compounds, 2-(4-Chlorophenyl)benzothiazole is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity. The chlorine atom can participate in additional chemical reactions, making the compound more versatile in synthetic applications. Additionally, the biological activities of this compound are often more pronounced due to the electron-withdrawing effect of the chlorine atom .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYFXQNOTPBYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211710 | |
| Record name | 2-(4'-Chlorophenyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6265-91-4 | |
| Record name | 2-(4'-Chlorophenyl)benzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6265-91-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4'-Chlorophenyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-CHLOROPHENYL)BENZOTHIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-chlorophenyl)benzothiazole interact with its target and what are the downstream effects?
A1: CPBT interacts with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. [] This interaction leads to the induction of cytochrome P4501A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics, including polycyclic aromatic hydrocarbons. [] Interestingly, CPBT demonstrates a higher induction capacity for CYP1A1 activity compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a well-known AhR agonist. [] This suggests that CPBT may be a potent inducer of CYP1A1 and could potentially influence the metabolism of other compounds metabolized by this enzyme.
Q2: Does this compound exhibit glucocorticoid activity?
A2: Research suggests that CPBT can potentiate cortisol-induced glucocorticoid receptor activity. [] This means that in the presence of cortisol, CPBT can enhance the activation of the glucocorticoid receptor. This finding highlights the potential for CPBT to interfere with glucocorticoid signaling pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethanone, 1-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-](/img/structure/B1219448.png)







